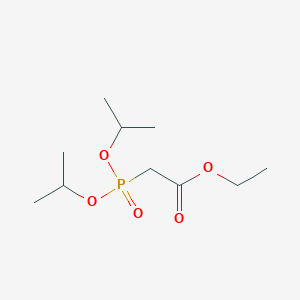
1-(Phenylamino)cyclohexanecarboxylic acid
Übersicht
Beschreibung
“1-(Phenylamino)cyclohexanecarboxylic acid” is an organic compound that contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid, a key component of “1-(Phenylamino)cyclohexanecarboxylic acid”, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “1-(Phenylamino)cyclohexanecarboxylic acid” is characterized by a total of 34 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .Chemical Reactions Analysis
Carboxylic acids, such as cyclohexanecarboxylic acid, exhibit the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structure, featuring both a phenylamino group and a cyclohexanecarboxylic acid moiety, makes it a versatile intermediate for the development of drugs with potential analgesic, anti-inflammatory, or antipyretic properties .
Material Science
“1-(Phenylamino)cyclohexanecarboxylic acid” may contribute to material science by serving as a monomer for the creation of novel polymeric materials. These polymers could exhibit unique properties such as enhanced durability or thermal stability, making them suitable for industrial applications .
Chemical Synthesis
As an intermediate in organic synthesis, this compound can be used to produce a wide range of chemical products. Its reactive carboxylic acid group allows for the formation of esters, amides, and other derivatives, which are valuable in synthesizing complex organic molecules .
Biochemistry
In biochemistry, the compound’s role is being investigated for its ability to interact with biological molecules. It could be used to modify peptides or proteins, potentially leading to advancements in the study of enzyme function or the development of biochemical assays .
Industrial Uses
Industrially, “1-(Phenylamino)cyclohexanecarboxylic acid” might be used as a chemical intermediate in the production of dyes, resins, or other specialty chemicals. Its unique chemical structure could impart specific characteristics to these materials, such as colorfastness or resistance to degradation .
Environmental Applications
The environmental applications of this compound are being explored, particularly its role in the development of green chemistry practices. It could be used to create environmentally friendly pesticides or herbicides, or as a building block for biodegradable materials .
Safety and Hazards
While specific safety and hazards information for “1-(Phenylamino)cyclohexanecarboxylic acid” is not available, it’s important to note that like many chemical substances, it can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .
Wirkmechanismus
Target of Action
The primary target of 1-(Phenylamino)cyclohexanecarboxylic acid is currently unknown. The compound is structurally related to cyclohexanecarboxylic acid , which is a precursor to the nylon-6 precursor caprolactam . .
Mode of Action
Given its structural similarity to cyclohexanecarboxylic acid , it may interact with similar biochemical pathways.
Biochemical Pathways
Cyclohexanecarboxylic acid, a related compound, is involved in the shikimic acid pathway, which provides precursors for the biosynthesis of primary metabolites such as aromatic amino acids
Eigenschaften
IUPAC Name |
1-anilinocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSACVQMVZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375128 | |
| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylamino)cyclohexanecarboxylic acid | |
CAS RN |
87967-38-2 | |
| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)


![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)

![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)



